N-[2-(4-bromophenyl)ethyl]formamide
Description
N-[2-(4-Bromophenyl)ethyl]formamide (CAS 186390-59-0) is an aromatic amide derivative with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Its structure comprises a formamide group (-NHCHO) attached to a 2-(4-bromophenyl)ethyl backbone. Key physicochemical properties include a predicted boiling point of 397.2 ± 25.0 °C, density of 1.416 ± 0.06 g/cm³, and a pKa of 16.04 ± 0.23, indicating moderate basicity and high thermal stability .
This compound is primarily utilized as a functionalized template in molecularly imprinted polymers (MIPs). For instance, MIPs synthesized from this compound and divinylbenzene exhibit high affinity for biomolecules like tyramine and L-norepinephrine, with imprinting factors of 2.47 and 2.50, respectively . The bromine atom enhances steric and electronic interactions, enabling selective recognition in MIPs .
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBSTLOVKYCSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)ethyl]formamide typically involves the reaction of 4-bromophenylethylamine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Research has indicated that N-[2-(4-bromophenyl)ethyl]formamide exhibits biological activity that may be beneficial in pharmacological contexts. Preliminary studies suggest potential interactions with biological targets, including:
- Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
Case Study: Antitumor Activity
A study conducted by researchers at Minot State University investigated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM, suggesting its potential as a lead compound for further drug development .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. The bromine substitution may enhance its interaction with specific receptors or enzymes, making it a candidate for drug design.
Table 2: Therapeutic Potential
| Application Area | Potential Effects |
|---|---|
| Cancer Treatment | Inhibition of tumor cell proliferation |
| Antimicrobial Agents | Activity against resistant strains |
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)ethyl]formamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
N-(4-Bromophenyl)acetamide (CAS 181514-21-6):
- Replaces the formamide group with acetamide (-NHCOCH₃) and introduces a trifluoromethyl (-CF₃) group.
- The trifluoromethyl group increases lipophilicity and metabolic stability compared to the parent formamide, making it more suitable for biological applications .
- Bond length differences in the acetamide moiety (e.g., N1–C2 = 1.347 Å vs. 1.30 Å in chloro/fluorophenyl derivatives) suggest altered hydrogen-bonding capabilities .
- N-(4-Chlorophenyl)formamide: Substitutes bromine with chlorine, reducing steric bulk.
Functional Group Variants
N-(2-(4-Hydroxyphenyl)ethyl)formamide ():
- Replaces bromine with a hydroxyl (-OH) group.
- Demonstrates antimicrobial activity against E. coli and S. aureus (MIC = 50–100 µg/mL), a property absent in the brominated formamide due to reduced polarity .
- The hydroxyl group enables stronger hydrogen bonding but lowers thermal stability (boiling point ~300 °C vs. 397 °C for the bromo derivative) .
Complex Aromatic Systems
- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide incorporate a pyridazinone ring instead of the ethylformamide chain. Act as FPR2 agonists (EC₅₀ < 1 µM) due to the pyridazinone core’s ability to chelate calcium ions, a mechanism absent in the simpler formamide structure .
Biological Activity
N-[2-(4-bromophenyl)ethyl]formamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound this compound can be represented by the molecular formula . Its structure consists of a bromophenyl group attached to an ethyl chain leading to a formamide functional group. The synthesis typically involves the reaction of 4-bromobenzylamine with formic acid or its derivatives under controlled conditions to yield the desired product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on various substituted aromatic compounds demonstrated that certain derivatives showed moderate to good inhibition against bacterial strains, particularly Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| 4-Bromobenzylamine | Escherichia coli | 12 | |
| 4-Chloro-2-nitroarylfuryl | Bacillus subtilis | 18 |
Anticancer Properties
In vitro studies have shown that derivatives of this compound possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific cancer-related pathways, including those mediated by cyclooxygenase enzymes (COX-1 and COX-2) .
Case Study: COX Inhibition
In one study, a derivative of this compound was tested for COX-2 inhibition, yielding an IC50 value of 0.017 μM, indicating strong potential as an anti-inflammatory and anticancer agent .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the bromine atom enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Research Findings
Recent literature has highlighted the promising biological activities associated with this compound:
- Antimicrobial Studies : A comparative analysis revealed that compounds with similar structures exhibited enhanced activity against resistant bacterial strains .
- Molecular Modeling : Docking studies have provided insights into the binding affinities of this compound derivatives with target proteins involved in cancer progression .
Q & A
Q. Table 1. HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection (nm) | Relative Retention Time (RRT) |
|---|---|---|---|---|
| C18 | Acetonitrile/Water (70:30) | 1.0 mL/min | 254 | 1.0 (Target) |
| 0.7–1.3 (Common Impurities) |
Q. Table 2. Comparative NMR Shifts in Formamide Derivatives
| Compound | ¹H NMR (Formamide Proton, ppm) | ¹³C NMR (Carbonyl, ppm) |
|---|---|---|
| This compound | 8.2 | 167.5 |
| N-(4′-Chloro-biphenyl)formamide | 8.3 | 168.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
